molecular formula C11H12N2 B6261872 4-[2-(dimethylamino)ethenyl]benzonitrile CAS No. 20973-72-2

4-[2-(dimethylamino)ethenyl]benzonitrile

Cat. No.: B6261872
CAS No.: 20973-72-2
M. Wt: 172.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(dimethylamino)ethenyl]benzonitrile is an organic compound with the molecular formula C11H12N2 It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-(dimethylamino)ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(dimethylamino)ethenyl]benzonitrile typically involves the reaction of 4-bromobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the 2-(dimethylamino)ethenyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(dimethylamino)ethenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as 4-[2-(dimethylamino)ethenyl]benzoic acid.

    Reduction: Reduced products such as 4-[2-(dimethylamino)ethyl]benzonitrile.

    Substitution: Substituted products depending on the nucleophile used.

Scientific Research Applications

4-[2-(dimethylamino)ethenyl]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and interactions due to its structural similarity to certain biological molecules.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(dimethylamino)ethenyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in biological or chemical systems.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(dimethylamino)ethoxy]benzonitrile: Similar structure but with an ethoxy group instead of an ethenyl group.

    4-[2-(dimethylamino)ethyl]benzonitrile: Similar structure but with an ethyl group instead of an ethenyl group.

Uniqueness

4-[2-(dimethylamino)ethenyl]benzonitrile is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired.

Properties

CAS No.

20973-72-2

Molecular Formula

C11H12N2

Molecular Weight

172.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.